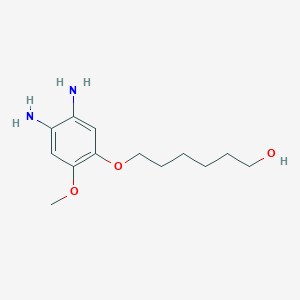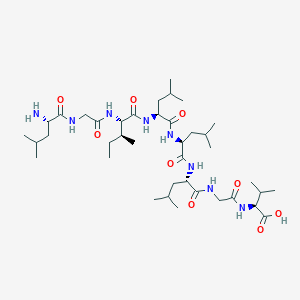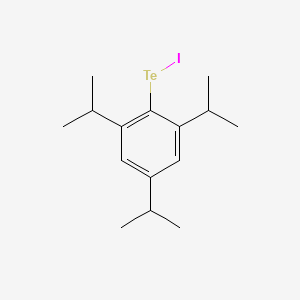
DL-Glutamic acid, 3,3-difluoro-, bis(1,1-dimethylethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-Glutamic acid, 3,3-difluoro-, bis(1,1-dimethylethyl) ester is a synthetic compound with the molecular formula C13H23F2NO4 It is a derivative of glutamic acid, where the hydrogen atoms on the gamma carbon are replaced by fluorine atoms, and the carboxyl groups are esterified with tert-butyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DL-Glutamic acid, 3,3-difluoro-, bis(1,1-dimethylethyl) ester typically involves the esterification of DL-Glutamic acid with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where DL-Glutamic acid is reacted with excess tert-butyl alcohol under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
DL-Glutamic acid, 3,3-difluoro-, bis(1,1-dimethylethyl) ester can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of bis(1,1-dimethylethyl) 3,3-difluoroglutarate.
Reduction: Formation of bis(1,1-dimethylethyl) 3,3-difluoroglutamate.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
DL-Glutamic acid, 3,3-difluoro-, bis(1,1-dimethylethyl) ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of DL-Glutamic acid, 3,3-difluoro-, bis(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, it can interact with enzymes and receptors, potentially altering their activity. The ester groups may be hydrolyzed to release the active form of the compound, which can then exert its effects on various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
L-Glutamic acid di-tert-butyl ester: Similar structure but lacks the fluorine atoms.
DL-Glutamic acid: The parent compound without esterification or fluorination.
3,3-Difluoroglutamic acid: Similar fluorination but without ester groups.
Uniqueness
DL-Glutamic acid, 3,3-difluoro-, bis(1,1-dimethylethyl) ester is unique due to the combination of fluorine atoms and tert-butyl ester groups. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
139112-62-2 |
|---|---|
Fórmula molecular |
C13H23F2NO4 |
Peso molecular |
295.32 g/mol |
Nombre IUPAC |
ditert-butyl 2-amino-3,3-difluoropentanedioate |
InChI |
InChI=1S/C13H23F2NO4/c1-11(2,3)19-8(17)7-13(14,15)9(16)10(18)20-12(4,5)6/h9H,7,16H2,1-6H3 |
Clave InChI |
AJNNGTWMYIGNPC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CC(C(C(=O)OC(C)(C)C)N)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{1-[4-(2-Methylpropyl)phenyl]ethyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14268533.png)

![N-[(4-Methylphenyl)methyl]-N-(phenylsulfanyl)cyclobutanamine](/img/structure/B14268544.png)

![4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B14268551.png)
![Bicyclo[3.1.0]hexa-3,5-dien-2-one](/img/structure/B14268555.png)
![Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate](/img/structure/B14268556.png)
![Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate](/img/structure/B14268558.png)
![2-[1-(Naphthalen-1-yl)ethyl]-4,5-dihydro-1H-imidazole](/img/structure/B14268560.png)


![2-Propenal, 2-[(phenylmethoxy)methyl]-](/img/structure/B14268573.png)
![{5-[(Benzyloxy)methyl]-1,3-phenylene}dimethanol](/img/structure/B14268589.png)
